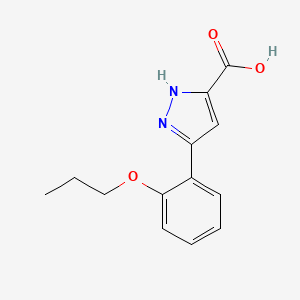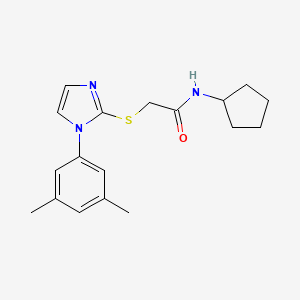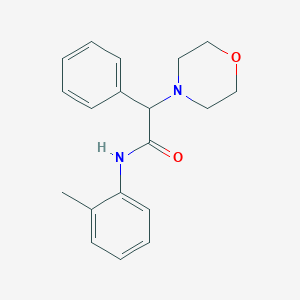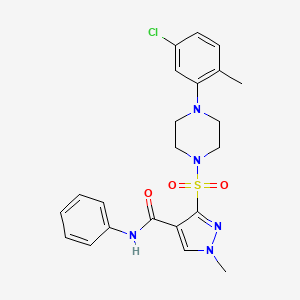
5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid” is a molecule used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as polymers and drugs. In addition, it has been used to form strong complexes with metal ions, which can be used for a variety of applications, such as catalysis and drug delivery. This compound-COOH has also been used in the study of enzyme-catalyzed reactions, as it has been found to be a potent inhibitor of some enzymes. It has also been used in the study of protein-protein interactions, as it has been found to be a potent inhibitor of some protein-protein interactions.
Mécanisme D'action
The mechanism of action of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH is not fully understood. However, it is believed that its action is based on its ability to form strong complexes with metal ions, which can then interact with enzymes or proteins. It is also believed that this compound-COOH can interact with proteins in a specific manner, which can lead to the inhibition of certain protein-protein interactions.
Biochemical and Physiological Effects
This compound-COOH has been found to exhibit a number of biochemical and physiological effects. It has been found to be a potent inhibitor of some enzymes, as well as some protein-protein interactions. In addition, this compound-COOH has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit anti-cancer effects, as well as anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH in lab experiments is its versatility, as it can be used to synthesize a wide range of organic compounds and form strong complexes with metal ions. In addition, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. However, one of the main limitations of using this compound-COOH in lab experiments is its potential toxicity. It is important to take proper safety precautions when handling this compound-COOH, as it can be harmful if inhaled or ingested.
Orientations Futures
The potential applications of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH are vast, and there are a number of future directions that can be explored. One potential area of research is the development of new synthetic routes for the synthesis of this compound-COOH. In addition, further research into the biochemical and physiological effects of this compound-COOH could lead to the development of new drugs and therapies. Another potential area of research is the study of its potential applications in the fields of medicine and biotechnology. Finally, further research into the mechanism of action of this compound-COOH could lead to the development of new catalysts and drug delivery systems.
Méthodes De Synthèse
The synthesis of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH can be achieved through a variety of methods. One of the most common methods used for the synthesis of this compound-COOH is the condensation reaction of phenylhydrazine with propyl acetate. This reaction produces this compound-COOH as a by-product, along with other compounds such as propyl phenylhydrazine and propyl hydrazine. Another method of synthesis is the reaction of 5-bromo-2-propoxy-phenyl-pyrazole-3-carboxylic acid with sodium hydroxide. This method produces this compound-COOH as the main product, along with other compounds such as 5-bromo-2-propoxy-phenyl-pyrazole-3-carboxylic acid and sodium bromide.
Propriétés
IUPAC Name |
3-(2-propoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-18-12-6-4-3-5-9(12)10-8-11(13(16)17)15-14-10/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBCSGXGNOFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-(4-bromophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2621326.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-ethylpyrazole-4-carboxamide](/img/structure/B2621329.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)
![N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621337.png)
![tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate](/img/structure/B2621339.png)





![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)
![3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621349.png)
